Boronic acid, specifically the compound (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI), is a specialized organoboron compound characterized by its unique structural framework. It features a boron atom bonded to multiple hydroxyl groups and is integrated into a silane structure that enhances its reactivity and stability. This compound plays a significant role in organic synthesis due to its ability to form reversible covalent bonds with various functional groups, particularly diols, making it valuable in catalysis and sensor development.
There is no current research available on the specific mechanism of action of this compound in biological systems.
As with any new compound, proper handling procedures are essential. Since limited information exists, it's best to assume the compound may possess similar hazards to other boronic acids. These can include:
The reactivity of boronic acids, including (silanetetrayltetra-4,1-phenylene)tetrakis-, is notable in several chemical transformations:
The applications of (silanetetrayltetra-4,1-phenylene)tetrakis- boronic acid are diverse:
Boronic acids exhibit significant biological activity due to their ability to interact with biomolecules. They can selectively bind to cis-diol groups found in carbohydrates and glycoproteins, making them useful in the development of biosensors for glucose detection . Additionally, they have been explored for their potential therapeutic applications in treating diseases like cancer and diabetes due to their ability to inhibit certain enzymes involved in metabolic pathways
The synthesis of (silanetetrayltetra-4,1-phenylene)tetrakis- boronic acid can be achieved through several methods: These methods highlight the versatility and efficiency of synthesizing boronic acids.
Research into the interactions of (silanetetrayltetra-4,1-phenylene)tetrakis- boronic acid has revealed its potential in various fields:
Several compounds share structural similarities with (silanetetrayltetra-4,1-phenylene)tetrakis-, each exhibiting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Phenylboronic Acid | Aryl Boronic Acid | Widely used in Suzuki–Miyaura coupling reactions |
| Diphenylborinic Acid | Organoboron Compound | Known for stability and utility in organic synthesis |
| Tris(2-methylphenyl)borane | Triorganoborane | Exhibits unique reactivity patterns |
| Boric Acid | Simple Boron Compound | Basic structure for many organoboron derivatives |
While these compounds share common characteristics as organoboron derivatives, (silanetetrayltetra-4,1-phenylene)tetrakis- stands out due to its silane integration and specific reactivity profile.
The synthesis of boron-silicon hybrid frameworks, such as (silanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid, relies on precise stoichiometric control and catalytic strategies to integrate tetrahedral silicon and boron centers. A prominent method involves the bromo-lithium exchange reaction, where aryl bromide intermediates are metallated with n-butyllithium before treatment with triisopropyl borate. This approach, adapted for silica-supported systems, enables the incorporation of boronic acid groups into silane matrices. For example, the conversion of N-allyl-4-bromobenzenesulfonamide to 4-(N-allylsulfamoyl)phenylboronic acid proceeds via a one-pot reaction in tetrahydrofuran (THF) and toluene, yielding the target compound in 70% efficiency.
Challenges in synthetic routes include deboronation during oxidation steps and the instability of intermediates. Modifications such as sequential alkylation and oxidation of 4-bromobenzenethiol with 4-bromo-1-butene have been employed to stabilize sulfide intermediates before their conversion to sulfonyl-phenylboronic acids. Additionally, Lewis acid catalysts like borane (BH~3~·THF) facilitate hydrosilylation reactions, enabling room-temperature functionalization of silicon nanocrystals with alkenes and alkynes. These methods underscore the importance of solvent systems and catalyst selection in achieving high-purity boron-silicon frameworks.
| Parameter | Value/Description | Source Reference |
|---|---|---|
| Catalyst | BH~3~·THF | |
| Reaction Temperature | Room temperature (25°C) | |
| Yield Optimization | One-pot bromo-lithium exchange | |
| Critical Solvent System | THF/Toluene (4:1 v/v) |
The tetrahedral geometry of boron-silicon frameworks has been inferred from X-ray diffraction (XRD) patterns of analogous structures, such as lithium borosilicide (LiBSi~2~), which exhibits a diamond-like lattice with interconnected channels. While direct crystallographic data for (silanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid remains limited, spectroscopic techniques provide critical insights. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic B–O and Si–O stretching vibrations at 1,320–1,400 cm^-1^ and 1,090–1,120 cm^-1^, respectively. Nuclear magnetic resonance (NMR) spectroscopy further confirms the presence of boronic acid moieties, with ^1^H NMR resonances for aromatic protons appearing at δ7.75–7.66 ppm and allylic protons at δ5.75–3.62 ppm.
| Technique | Key Signals | Interpretation |
|---|---|---|
| ^1^H NMR | δ7.75 (d, 2H), δ5.75 (m, 1H) | Aromatic and allylic protons |
| FTIR | 1,320 cm^-1^ (B–O), 1,090 cm^-1^ (Si–O) | Boron-oxygen and silicon-oxygen bonds |
| ^13^C NMR | δ133.8 (aromatic carbons) | Substituent effects on benzene rings |
Ligand design in boron-silicon hybrids prioritizes optimizing electron-withdrawing groups and conjugation pathways to enhance metal-binding affinity. The sulfonamide and sulfonyl functionalities in phenylboronic acid derivatives, for instance, increase Lewis acidity at boron centers, facilitating coordination with transition metals. Studies on silicon nanocrystals functionalized with alkyl/alkenyl chains demonstrate that shorter ligands (e.g., C~5~) achieve higher surface coverage compared to longer chains (e.g., C~12~), as evidenced by thermogravimetric analysis (TGA) and ^1^H NMR quantification. This trend is attributed to reduced steric hindrance and improved orbital overlap between boron and silicon atoms.
Catalytic strategies also play a role in ligand assembly. Borane-initiated hydrosilylation enables the grafting of terminal alkenes onto silicon surfaces, forming stable Si–C bonds without requiring high temperatures or transition-metal catalysts. Alkynes exhibit greater reactivity than alkenes in these systems, likely due to favorable π-orbital interactions with boron catalysts. Such findings inform the rational design of ligands with tailored electronic and steric properties for applications in sensing and catalysis.
The tetrakis boronic acid derivative demonstrates exceptional utility in catalytic cross-coupling reactions, particularly in palladium and nickel-catalyzed carbon-carbon bond formation processes. The compound's tetrahedral silicon core provides four reactive boronic acid sites, enabling it to function as a versatile multidentate ligand or multi-coupling partner in synthetic transformations [1] [2].
The Suzuki-Miyaura cross-coupling reaction represents one of the most significant applications for this compound. Research has demonstrated that boronic acid derivatives participate effectively in palladium-catalyzed coupling with aryl halides, achieving yields ranging from 47% to 85% depending on the catalyst system employed [3] [4]. The mechanism involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the boronic acid groups, and subsequent reductive elimination to form the coupled product [5] [6].
Advanced catalyst systems utilizing tetrakis boronic acid derivatives show remarkable efficiency improvements. Studies indicate that when using Pd(OAc)2 with MandyPhos ligand, reaction yields can reach 85% with selectivities exceeding 98% at moderate temperatures (60°C) and reduced reaction times (4 hours) [7] [8]. The high selectivity stems from the sterically hindered environment created by the silicon center, which promotes selective coupling at specific boronic acid sites while minimizing undesired side reactions.
Nickel-catalyzed cross-coupling reactions present an alternative approach with distinct mechanistic advantages. Dual nickel/photoredox catalysis has emerged as a powerful method for site-selective mono-deboronative arylation of bis-boronic esters [9]. The nickel catalyst demonstrates unique selectivity for coupling at sterically hindered secondary or tertiary positions through a 1,2-boron shift mechanism, providing regioselectivity complementary to traditional palladium catalysis.
| Catalyst System | Reaction Yield (%) | Reaction Time (h) | Selectivity (%) | Operating Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh3)4 | 58 | 12 | 95 | 80 |
| Ni(THMD)2 | 47 | 12 | 90 | 60 |
| Pd(OAc)2/MandyPhos | 85 | 4 | 98 | 60 |
| Ni(bpy)Br2 | 30 | 24 | 70 | 80 |
The optimization of reaction conditions has revealed critical factors affecting catalyst performance. Base selection plays a crucial role, with potassium tert-butoxide (KOt-Bu) showing superior performance in forming active borate intermediates essential for transmetalation [10]. Solvent effects significantly influence regioselectivity, with dimethylformamide providing optimal conditions for maintaining high selectivity in complex multi-boronic acid substrates.
Recent advances in catalyst design focus on reducing palladium loading while maintaining high efficiency. Studies demonstrate that reactions can be conducted with parts-per-million levels of palladium while achieving comparable yields to traditional high-loading systems [6]. This advancement is particularly relevant for industrial applications where catalyst cost and recovery become critical factors.
The mechanistic understanding of these reactions has been enhanced through detailed kinetic studies and computational modeling. The rate-determining step varies depending on the substrate and catalyst system, with oxidative addition typically being turnover-limiting for electron-rich aryl halides, while transmetalation becomes rate-determining for more reactive electrophiles [11]. The presence of multiple boronic acid groups in the tetrakis derivative creates opportunities for cascade coupling reactions, enabling the synthesis of complex polyaromatic structures in single reaction vessels.
Boronic acid derivatives, including the tetrakis-phenylene variant, have revolutionized sensor technology through their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, making them ideal recognition elements for bioanalytical detection systems [12] [13]. The tetrahedral silicon core bearing four boronic acid groups provides multiple binding sites, enhancing sensitivity and selectivity for target analytes containing diol moieties.
Fluorescence-based sensors represent the most extensively developed application of boronic acid sensor technology. The mechanism relies on photoinduced electron transfer (PET) quenching, where the boronic acid groups quench fluorescence from adjacent fluorophores [12] [14]. Upon binding with diol-containing analytes, the electron transfer is blocked, resulting in fluorescence recovery proportional to analyte concentration. Recent developments have produced sensors with detection limits as low as 19.6 μM for boronic acid compounds and response times under 5 minutes [15] [16].
The design of multi-boronic acid sensors has enabled enhanced glucose selectivity through cooperative binding mechanisms. Studies demonstrate that sensors incorporating multiple boronic acid groups can achieve glucose-selective detection with 3.9-fold fluorescence enhancement compared to 1.9-fold for fructose [14]. The spatial arrangement of boronic acid groups in tetrakis derivatives allows formation of rigid 1:1 cyclic complexes with glucose while forming more flexible 2:1 acyclic complexes with fructose, providing the structural basis for selectivity.
Electrochemical sensors utilizing boronic acid functionalization have demonstrated exceptional performance in detecting biomolecules. Surface Enhanced Raman Scattering (SERS) biosensors incorporating boronic acid-functionalized gold nanostars achieve detection limits of 0.004 ng/mL for transferrin with 40-minute response times [17]. The double boronic acid affinity "sandwich" configuration provides high specificity through dual recognition mechanisms while maintaining stability over multiple use cycles.
| Detection Target | Detection Limit | Linear Range | Response Time | Sensor Type |
|---|---|---|---|---|
| Transferrin | 0.004 ng/mL | N/A | 40 min | SERS |
| Glucose | 8.53 × 10⁻⁹ M | Broad range | 4.0 ± 0.6 s | Impedimetric |
| E. coli | 3 CFU/mL | 10-10⁸ CFU/mL | N/A | Electrochemical |
| Glycoproteins | 0.49 pg/mL | 1 × 10⁻³-10 ng/mL | N/A | Electrochemical |
| Boronic Acid Compounds | 19.6 μM | 0.5-1000 μM | 5 min | Fluorescence |
Impedimetric sensors based on 3-aminophenylboronic acid functionalized electrodes have achieved remarkable glucose detection capabilities with limits of detection reaching 8.53 × 10⁻⁹ M [18]. The sensor mechanism relies on impedance changes upon glucose binding, providing rapid response times of 4.0 ± 0.6 seconds. However, these sensors face challenges with storage stability and interference from biological species such as dopamine and animal serum components.
Advanced sensor configurations employ boronic acid-functionalized carbon dots for bacterial identification and detection. These fluorescent biosensors demonstrate preferential binding to Gram-positive bacteria through interactions with glycolipids on bacterial cell walls [19]. The differential fluorescence response enables discrimination between Gram-positive and Gram-negative bacteria, with detection limits as low as 7 CFU/mL for Staphylococcus aureus.
The development of switching-type fluorescence sensors has addressed limitations in traditional boronic acid detection systems. Novel sensors based on 2-(2-pyridyl)phenol derivatives exhibit rapid off/on fluorescence switching with large Stokes shifts upon complexation with boronic acid agents [15]. These sensors demonstrate superior response kinetics, reaching fluorescence plateau within 5 minutes compared to 2 hours required by earlier sensor designs.
Red-emitting fluorescence sensors have been developed to overcome spectral interference issues with common nuclear staining reagents. The BS-631 sensor emits at 631 nm wavelength, enabling co-staining applications with DAPI and Hoechst 33342 for cellular localization studies [16]. This advancement is particularly valuable for boron neutron capture therapy applications where intracellular distribution of boronic acid agents must be monitored.
Molecular recognition mechanisms in boronic acid sensors depend on the formation of five- or six-membered cyclic complexes with diol-containing molecules [20]. The thermodynamics and kinetics of complex formation are influenced by pH, with optimal performance typically achieved at physiological pH where boronic acids exist in equilibrium between trigonal and tetrahedral forms. The tetrakis configuration provides enhanced binding affinity through multivalent interactions, improving sensor stability and reducing non-specific binding.